molecular formula C13H12O5S2 B12526703 (4-Phenylphenyl)sulfonylmethanesulfonic acid CAS No. 653588-43-3

(4-Phenylphenyl)sulfonylmethanesulfonic acid

Katalognummer: B12526703
CAS-Nummer: 653588-43-3
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: WSHJFYVZLUNDJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Phenylphenyl)sulfonylmethanesulfonic acid is an organosulfur compound characterized by the presence of a sulfonyl group attached to a methanesulfonic acid moiety, with a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylphenyl)sulfonylmethanesulfonic acid typically involves the sulfonation of biphenyl derivatives. One common method includes the reaction of biphenyl with chlorosulfonic acid, followed by the introduction of a methanesulfonic acid group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Phenylphenyl)sulfonylmethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Phenylphenyl)sulfonylmethanesulfonic acid has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the production of high-performance polymers and materials with specific chemical resistance properties.

Wirkmechanismus

The mechanism by which (4-Phenylphenyl)sulfonylmethanesulfonic acid exerts its effects involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules or other chemical compounds. This interaction can lead to the formation of stable sulfonamide bonds, which are crucial in many biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties but lacking the biphenyl structure.

    Benzene sulfonic acid: Another sulfonic acid derivative with a single aromatic ring.

    Sulfonimidates: Organosulfur compounds with a similar sulfonyl group but different structural features.

Uniqueness

(4-Phenylphenyl)sulfonylmethanesulfonic acid is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to simpler sulfonic acids. This structural complexity allows for more diverse applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

653588-43-3

Molekularformel

C13H12O5S2

Molekulargewicht

312.4 g/mol

IUPAC-Name

(4-phenylphenyl)sulfonylmethanesulfonic acid

InChI

InChI=1S/C13H12O5S2/c14-19(15,10-20(16,17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18)

InChI-Schlüssel

WSHJFYVZLUNDJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.